molecular formula C10H8N2O3 B13704538 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile

3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13704538
M. Wt: 204.18 g/mol
InChI Key: LDHIZZKTQZBLKH-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a nitro group, and a ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of methylbenzoate derivatives followed by subsequent reactions to introduce the nitrile and ketone functionalities. One common method involves the reaction of methyl 3-methylbenzoate with fuming nitric acid to introduce the nitro group . The resulting nitro compound can then be subjected to further reactions to introduce the nitrile and ketone groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nitriles or ketones.

Scientific Research Applications

3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile exerts its effects depends on the specific application. For instance, in antibacterial applications, the nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA or enzymes, leading to antibacterial activity . The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8(12(14)15)6-9(7)10(13)4-5-11/h2-3,6H,4H2,1H3

InChI Key

LDHIZZKTQZBLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CC#N

Origin of Product

United States

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